molecular formula C8H8ClNO2 B1364401 6-Chloro-2,4-dimethylnicotinic acid CAS No. 630082-81-4

6-Chloro-2,4-dimethylnicotinic acid

Cat. No. B1364401
CAS RN: 630082-81-4
M. Wt: 185.61 g/mol
InChI Key: RBEYJNUECZLISX-UHFFFAOYSA-N
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Description

6-Chloro-2,4-dimethylnicotinic acid is a chemical compound with the molecular formula C8H8ClNO2 . It is a solid substance .


Synthesis Analysis

The synthesis of 6-Chloro-2,4-dimethylnicotinic acid involves several steps. One method involves the reaction of 6-chloro-2,4-dimethyl-nicotinic acid ethyl ester with 4N NaOH in ethanol at 90°C for 1 hour . Another method involves the reaction of 6-chloro-2,4-dimethylnicotinonitrile with sulfuric acid in water at 120°C for 16 hours, followed by the addition of sodium nitrite at 90°C .


Molecular Structure Analysis

The InChI code for 6-Chloro-2,4-dimethylnicotinic acid is 1S/C8H8ClNO2/c1-4-3-6(9)10-5(2)7(4)8(11)12/h3H,1-2H3,(H,11,12) . The molecular weight of the compound is 185.61 .


Physical And Chemical Properties Analysis

6-Chloro-2,4-dimethylnicotinic acid is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Anxiolytic and Anticonvulsant Activity

6-Chloro-2,4-dimethylnicotinic acid has been studied for its potential in creating anxiolytic (anxiety-reducing) compounds. Glozman et al. (2001) investigated the synthesis of 4-amino-2,6-dimethylnicotinic acid esters and amides, starting with 4-chloro-2,6-dimethylnicotinic acid, and evaluated their anxiolytic activity (Glozman et al., 2001).

Anti-Inflammatory and Analgesic Properties

Another area of research involves the anti-inflammatory and analgesic properties of derivatives of 6-Chloro-2,4-dimethylnicotinic acid. Gavrilov et al. (2000) synthesized alkylamides of 2-alkoxy-4,6-dimethylnicotinic acids, structurally similar to 6-Chloro-2,4-dimethylnicotinic acid, and studied their anti-inflammatory and analgesic actions (Gavrilov et al., 2000).

Synthesis and Chemical Analysis

The compound has also been a subject in the synthesis and chemical analysis field. For example, Tsumoto et al. (2003) discussed the preparation of deuterated methyl and dimethyl substituted nicotinoylating agents for derivatization, using 6-methylnicotinic acid and 2,6-dimethylnicotinic acid (Tsumoto et al., 2003).

Environmental Impact Studies

In environmental research, Krkošek et al. (2011) studied the reaction of free chlorine with pharmaceutical compounds, including those similar to 6-Chloro-2,4-dimethylnicotinic acid, to understand the formation of chlorinated by-products in wastewater treatment (Krkošek et al., 2011).

Potential in Anticancer Drug Development

Research by Santana et al. (2020) synthesized derivatives from compounds structurally related to 6-Chloro-2,4-dimethylnicotinic acid for potential use as anticancer drugs. They conducted molecular dynamic studies suggesting these compounds' potential as DNA intercalators (Santana et al., 2020).

properties

IUPAC Name

6-chloro-2,4-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-4-3-6(9)10-5(2)7(4)8(11)12/h3H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEYJNUECZLISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392552
Record name 6-Chloro-2,4-dimethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2,4-dimethylnicotinic acid

CAS RN

630082-81-4
Record name 6-Chloro-2,4-dimethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-2,4-dimethyl-nicotinic acid ethyl ester (0.200 g, 0.930 mmol) in EtOH (1 mL) was added 4N NaOH (1 mL), and the mixture was heated at 90° C. for 1 h. After the mixture was cooled to room temperature EtOH was removed and the aqueous residue was acidified with 4N HCl to afford a white precipitate. The precipitate (0.152 g, 88%) was collected by filtration and dried under vacuum to give 6-chloro-2,4-dimethyl-nicotinic acid as a white solid. 1H NMR (CD3OD) δ 2.37 (s, 3H), 2.51 (s, 3H), 7.23 (s, 1H).
Quantity
0.2 g
Type
reactant
Reaction Step One
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Quantity
1 mL
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reactant
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Name
Quantity
1 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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